![molecular formula C7H10N2O B2429951 (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL CAS No. 1518501-48-8](/img/structure/B2429951.png)
(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an appropriate aldehyde, followed by cyclization to form the pyrazole ring . The final step involves the reduction of the resulting intermediate to yield this compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied .
Chemical Reactions Analysis
Types of Reactions
(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid[][3].
Reduction: The compound can be reduced to form the corresponding alcohol or amine[][3].
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[][3].
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used[][3].
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions[][3].
Major Products Formed
The major products formed from these reactions include cyclopropyl-substituted pyrazoles, alcohols, amines, aldehydes, and carboxylic acids[3][3].
Scientific Research Applications
Medicinal Chemistry
(1-Cyclopropyl-1H-pyrazol-5-yl)methanol is being investigated for its potential therapeutic properties, particularly:
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties effective against various bacterial strains, including E. coli and Staphylococcus aureus.
- Cancer Therapeutics : The compound has demonstrated inhibitory effects on kinases involved in cancer progression, making it a potential candidate for cancer treatment.
Enzyme Inhibition
The compound's structural features allow it to interact with specific enzymes and receptors, modulating their activity. For example, studies have shown that derivatives can inhibit p21-activated kinase 4 (PAK4), which is implicated in cancer and fibrosis.
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for modifications that enhance bioavailability and efficacy in various applications.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that a derivative of this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone. This suggests significant potential for development as a therapeutic agent in inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Research on related pyrazole compounds showed effectiveness against resistant strains of bacteria, indicating that this compound could be explored as a lead compound for new antimicrobial agents.
Mechanism of Action
The mechanism of action of (1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(1-methyl-1H-pyrazol-5-yl)methanol: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the pyrazole ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)methanol: This compound has a phenyl group attached to the pyrazole ring, providing different chemical properties.
Uniqueness
(1-CYCLOPROPYL-1H-PYRAZOL-5-YL)METHANOL is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Biological Activity
(1-Cyclopropyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a cyclopropyl group, which influences its biological activity. The molecular formula is C8H10N2O, and it is characterized by the following structural components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopropyl Group : A three-membered carbon ring that enhances lipophilicity and affects metabolic stability.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial, antifungal, and antiprotozoal properties. Pyrazole derivatives have been shown to disrupt bacterial cell membranes and inhibit essential enzymes in microorganisms .
- CNS Penetration : Studies have demonstrated that this compound can effectively penetrate the central nervous system (CNS), which is crucial for the treatment of neurological disorders. For instance, it has been evaluated for its ability to reduce amyloid-beta levels in animal models .
- Anti-inflammatory Properties : Some pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation. This suggests potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on BACE1, an enzyme implicated in Alzheimer's disease .
- Interaction with Receptors : The structural configuration allows for interaction with various receptors, potentially modulating signaling pathways related to pain and inflammation.
Comparison of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes and enzyme inhibition | |
CNS Penetration | Effective blood-brain barrier penetration | |
Anti-inflammatory | COX inhibition |
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
- CNS Distribution Study :
- Inflammation Model :
Properties
IUPAC Name |
(2-cyclopropylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRKVXCRPQISJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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